molecular formula C7H12N2OS B2380460 Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine CAS No. 1551377-41-3

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine

Cat. No.: B2380460
CAS No.: 1551377-41-3
M. Wt: 172.25
InChI Key: SJHQWTVXXDOONU-UHFFFAOYSA-N
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Description

“Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Anticancer Activity

    • Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These compounds demonstrated good to moderate activity, indicating their potential in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).
  • Synthesis of Nitrogen-Containing Compounds

    • Research on the transformations of dimethyl acetone-1,3-dicarboxylate into nitrogen-containing compounds has been conducted, contributing to the understanding of chemical processes involving this compound (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
  • Antimicrobial Activity

    • Innovative thiazole substituted coumarins, which include this compound, have been synthesized and screened for their antibacterial and antifungal activities. These compounds could contribute to the development of new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
  • Biological Activity Studies

    • Various derivatives of this compound have been synthesized and evaluated for biological activities such as toxicity to bacteria, indicating its relevance in the study of new pharmaceutical compounds (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
  • Cycloaddition Reactions

    • Research on [2 + 3]-cycloaddition reactions involving azomethine ylides and thiocarbonyl compounds, including this compound, provides insights into the synthesis of complex organic structures, potentially useful in various chemical and pharmaceutical applications (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
  • Synthesis of Fused Derivatives

    • This compound has been used in the synthesis of various fused derivatives with antimicrobial activities, contributing to the field of medical chemistry and drug development (Wardkhan, Youssef, Hamed, & Ouf, 2008).
  • Toxicokinetic Studies

Mechanism of Action

Target of Action

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine is a complex compound that may interact with multiple targets. For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

For instance, thiazole derivatives have been reported to show antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . These molecules may stimulate or block receptors in biological systems , leading to downstream effects.

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its pharmacokinetics.

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that the compound may have similar effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Future Directions

Given the wide range of applications and biological activities of thiazole derivatives, future research could focus on the design and development of different thiazole derivatives. Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be a promising direction .

Properties

IUPAC Name

N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4-5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHQWTVXXDOONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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